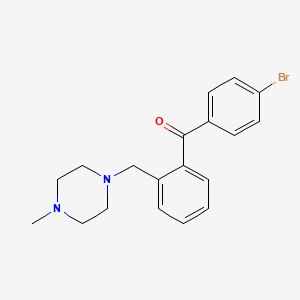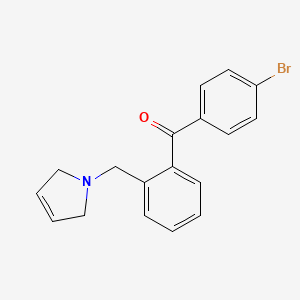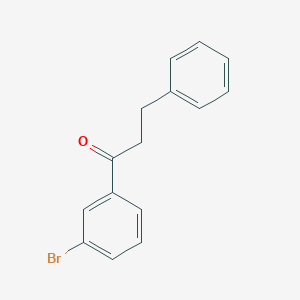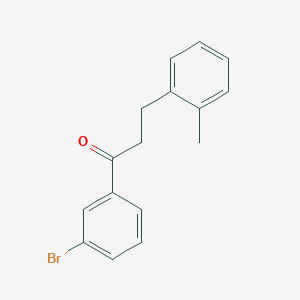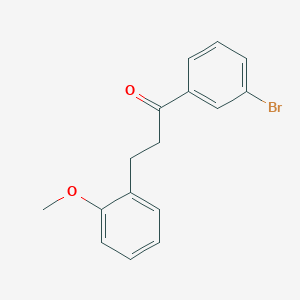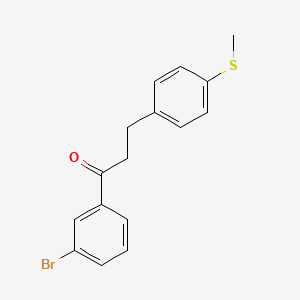![molecular formula C13H19N3O4S B1293023 3-({[5-(Azepan-1-ylcarbonyl)-1,2,4-oxadiazol-3-yl]methyl}thio)propanoic acid CAS No. 1119450-94-0](/img/structure/B1293023.png)
3-({[5-(Azepan-1-ylcarbonyl)-1,2,4-oxadiazol-3-yl]methyl}thio)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-({[5-(Azepan-1-ylcarbonyl)-1,2,4-oxadiazol-3-yl]methyl}thio)propanoic acid, also known as 3-AOP, is a novel small molecule that has recently been studied for its potential applications in scientific research. 3-AOP is a derivative of oxadiazole, an organic compound with a five-membered ring containing two nitrogen atoms. It is a highly versatile compound with a wide range of possible applications in organic synthesis, drug discovery, and biochemistry.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Anti-inflammatory Applications
1,3,4-oxadiazole derivatives have been synthesized and tested for their antimicrobial activity against various bacteria and fungi. For example, a series of novel 2-aryl-5-((1-aryl-1H-1,2,3-triazol-4-yl)methylthio)-1,3,4-oxadiazoles showed significant in vitro antibacterial activity against strains like Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa, as well as antifungal activity against Aspergillus niger and Aspergillus flavus (Sindhu et al., 2013).
Moreover, compounds derived from 4-oxo-4-(biphenyl-4-yl)butanoic acid (fenbufen) incorporating the 1,3,4-oxadiazol-2-yl motif demonstrated promising anti-inflammatory and analgesic properties, indicating the potential of these compounds in developing safer anti-inflammatory and analgesic agents with minimal ulcerogenic effects (Husain et al., 2009).
Synthesis and Structural Studies
The structural characteristics and synthesis methods of 1,3,4-oxadiazole derivatives have been widely explored, contributing to a deeper understanding of their chemical properties and potential applications. For instance, microwave-assisted synthesis techniques have been employed to create novel 1,2,4-oxadiazol-5-ylmethyl-1,2,3-triazoles, highlighting advancements in efficient synthesis methods for producing these compounds (Dürüst & Karakuş, 2017).
Corrosion Inhibition
The application of 1,3,4-oxadiazole derivatives in corrosion inhibition for metals in acidic environments has been documented, showing that these compounds can form protective layers on metal surfaces, significantly reducing corrosion rates. This was evidenced by studies on benzimidazole bearing 1, 3, 4-oxadiazoles, which demonstrated their effectiveness as corrosion inhibitors for mild steel in sulfuric acid (Ammal et al., 2018).
Cytotoxicity and Cancer Research
1,3,4-oxadiazole derivatives have also been evaluated for their cytotoxic effects against various cancer cell lines. For example, hybrids of ursane and lupane with 1,3,4-oxadiazole and 1,2,3-triazole moieties were synthesized and tested for their cytotoxicity, revealing marked activity towards MCF-7 and HepG2 cells. This suggests the potential of these compounds in cancer research and therapy (Popov et al., 2020).
Eigenschaften
IUPAC Name |
3-[[5-(azepane-1-carbonyl)-1,2,4-oxadiazol-3-yl]methylsulfanyl]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O4S/c17-11(18)5-8-21-9-10-14-12(20-15-10)13(19)16-6-3-1-2-4-7-16/h1-9H2,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVENYAWZTQDURZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=NC(=NO2)CSCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-({[5-(Azepan-1-ylcarbonyl)-1,2,4-oxadiazol-3-yl]methyl}thio)propanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3'-Bromo-2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1292943.png)
